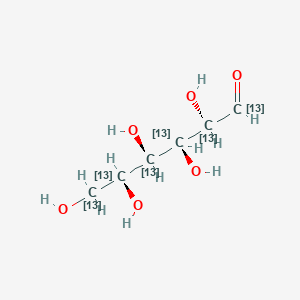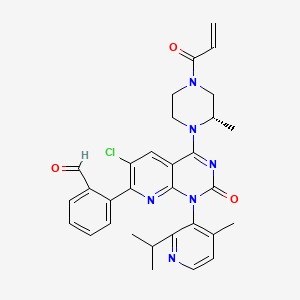
Hiv-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hiv-IN-7 is a novel compound that has garnered significant attention in the field of HIV research. It is an inhibitor of the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host genome. This integration is a vital step in the HIV replication cycle, making this compound a promising candidate for antiretroviral therapy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing the reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Hiv-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives of this compound.
Applications De Recherche Scientifique
Hiv-IN-7 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of integrase inhibition and to develop new synthetic methodologies.
Biology: this compound is used in cellular and molecular biology research to investigate the role of integrase in HIV replication and to study the effects of integrase inhibition on viral replication.
Medicine: As a potential antiretroviral drug, this compound is being studied for its efficacy in inhibiting HIV replication and its potential use in combination therapies for HIV treatment.
Industry: this compound is used in the pharmaceutical industry for the development of new antiretroviral drugs and for the optimization of drug formulations.
Mécanisme D'action
Hiv-IN-7 exerts its effects by inhibiting the HIV-1 integrase enzyme. The integrase enzyme is responsible for the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. This compound binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals.
Comparaison Avec Des Composés Similaires
Hiv-IN-7 is unique compared to other integrase inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include:
Raltegravir: An integrase inhibitor that also targets the active site of the integrase enzyme but has a different binding affinity and pharmacokinetic profile.
Elvitegravir: Another integrase inhibitor with a distinct chemical structure and mechanism of action compared to this compound.
Dolutegravir: A widely used integrase inhibitor that shares some similarities with this compound but differs in its molecular interactions and efficacy.
This compound stands out due to its novel chemical structure and its potential for higher efficacy and lower resistance development compared to existing integrase inhibitors.
Propriétés
Formule moléculaire |
C32H61N3O10P2 |
|---|---|
Poids moléculaire |
709.8 g/mol |
Nom IUPAC |
azanium;[butoxy(octadecoxy)phosphoryl] [(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl phosphate |
InChI |
InChI=1S/C32H58N2O10P2.H3N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-41-46(39,40-24-7-5-2)44-45(37,38)42-27-29-22-23-30(43-29)34-26-28(3)31(35)33-32(34)36;/h22-23,26,29-30H,4-21,24-25,27H2,1-3H3,(H,37,38)(H,33,35,36);1H3/t29-,30+,46?;/m0./s1 |
Clé InChI |
SBRDYUZGXVLLLE-PFDXQKASSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOP(=O)(OCCCC)OP(=O)([O-])OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


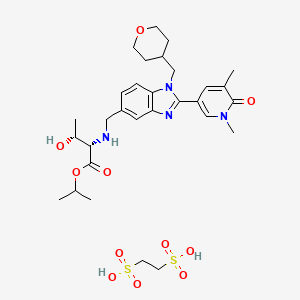
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
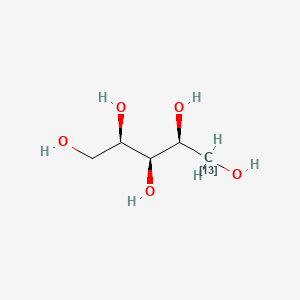
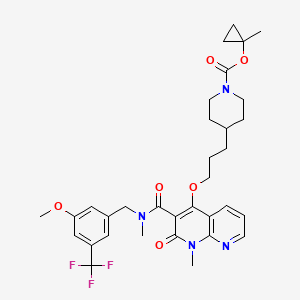
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
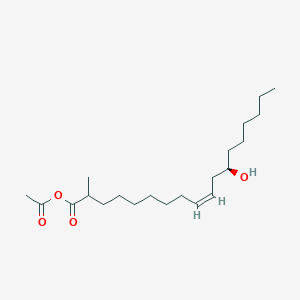
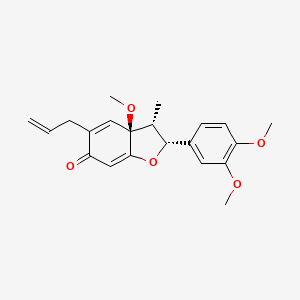
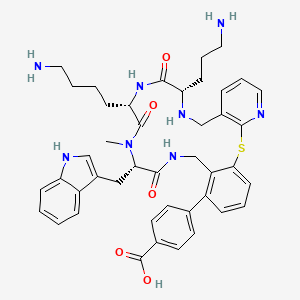
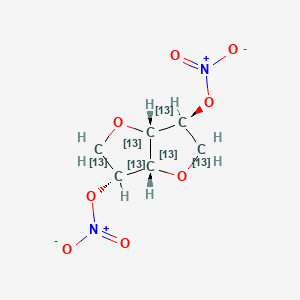
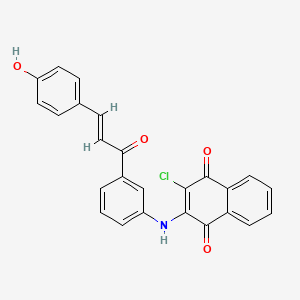

![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)
